molecular formula C9H15N3S B13252960 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine

2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine

Cat. No.: B13252960
M. Wt: 197.30 g/mol
InChI Key: KKVSZPKACRZHFF-UHFFFAOYSA-N
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Description

2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C9H15N3S It is a pyrimidine derivative with a sulfanyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine typically involves the alkylation of a pyrimidine derivative with a suitable sulfanyl group. One common method is the reaction of 2-chloropyrimidine with 2-amino-3-methylbutanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Amino-3-methylbutyl)sulfanyl]pyridine
  • 2-[(2-Amino-3-methylbutyl)sulfanyl]thiazole

Uniqueness

2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine is unique due to its specific structure, which combines a pyrimidine ring with a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

3-methyl-1-pyrimidin-2-ylsulfanylbutan-2-amine

InChI

InChI=1S/C9H15N3S/c1-7(2)8(10)6-13-9-11-4-3-5-12-9/h3-5,7-8H,6,10H2,1-2H3

InChI Key

KKVSZPKACRZHFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC1=NC=CC=N1)N

Origin of Product

United States

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